An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzaldehyde scaffold, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive overview of 5-Bromo-2,4-dimethoxybenzaldehyde, including its chemical and physical characteristics, a detailed plausible synthetic protocol, and its applications as a precursor for the synthesis of bioactive molecules with potential therapeutic relevance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2,4-dimethoxybenzaldehyde is fundamental for its effective handling, application in synthesis, and for predicting the properties of its derivatives.
Identity and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 140-141 °C | [1] |
| CAS Number | 130333-46-9 | [1] |
| IUPAC Name | 5-bromo-2,4-dimethoxybenzaldehyde | [1] |
Solubility Profile
While quantitative solubility data is not extensively available, based on the properties of structurally similar benzaldehydes, a qualitative solubility profile can be inferred. 5-Bromo-2,4-dimethoxybenzaldehyde is expected to be poorly soluble in water due to the hydrophobic nature of the brominated aromatic ring. It is anticipated to exhibit good solubility in common organic solvents.
| Solvent | Expected Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble |
| Water | Insoluble |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of 5-Bromo-2,4-dimethoxybenzaldehyde.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), two aromatic protons (singlets or doublets, ~7-8 ppm), and two methoxy groups (singlets, ~3.9-4.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon attached to bromine), and the two methoxy carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and methoxy groups, and C-O stretching of the ether linkages.
Synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde: A Plausible Experimental Protocol
Reaction Scheme
Caption: Proposed synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde.
Step-by-Step Methodology
Materials:
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2,4-dimethoxybenzaldehyde
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Bromine (Br₂)
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Glacial Acetic Acid
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Sodium bisulfite solution (aqueous)
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Dichloromethane (DCM)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a fume hood, dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
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Bromination: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled solution of 2,4-dimethoxybenzaldehyde over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C. The reaction mixture will likely change color.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).
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Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Crystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 5-Bromo-2,4-dimethoxybenzaldehyde as a solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), comparing the obtained data with literature values for substituted benzaldehydes.
Applications in Drug Discovery and Medicinal Chemistry
5-Bromo-2,4-dimethoxybenzaldehyde serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. The presence of the aldehyde group allows for the construction of diverse chemical entities through reactions such as condensation, Wittig olefination, and reductive amination. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of additional molecular complexity.
Precursor to Anticancer Agents
The dimethoxy-substituted benzaldehyde motif is a common feature in a number of natural and synthetic compounds with anticancer activity. Derivatives of 5-Bromo-2,4-dimethoxybenzaldehyde have been investigated for their potential to inhibit key cellular processes involved in cancer progression.
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Tubulin Polymerization Inhibitors: The 2,4-dimethoxy-5-bromophenyl moiety can be incorporated into molecules designed to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[3] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The synthesis of such inhibitors often involves the reaction of the aldehyde functionality to create larger, more complex structures that can bind to the colchicine binding site on tubulin.[4]
Caption: Role of 5-Bromo-2,4-dimethoxybenzaldehyde in anticancer drug discovery.
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Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The 5-Bromo-2,4-dimethoxybenzaldehyde scaffold can be utilized in the synthesis of small molecule inhibitors targeting specific kinases. The aromatic core can serve as a platform for the attachment of various functional groups that can interact with the ATP-binding pocket of a target kinase.[6]
Synthesis of Antioxidant Compounds
Bromophenols and their derivatives, which can be synthesized from precursors like 5-Bromo-2,4-dimethoxybenzaldehyde, have shown promise as antioxidant agents.[7] These compounds can help to mitigate oxidative stress, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for 5-Bromo-2,4-dimethoxybenzaldehyde.
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Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2,4-dimethoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules, including potential anticancer agents that target fundamental cellular processes like tubulin polymerization and kinase signaling. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, with a strong emphasis on safety and experimental rigor.
References
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
-
Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. National Institutes of Health. Available from: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available from: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. XMB 1.9.11. Available from: [Link]
-
Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. PubMed. Available from: [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available from: [Link]
-
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Institutes of Health. Available from: [Link]
-
Tubulin polymerization inhibitors. OUCI. Available from: [Link]
-
Development of tubulin-polymerization inhibitors based on the thalidomide skeleton. Semantic Scholar. Available from: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available from: [Link]
-
5-Bromo-2,4-dimethoxybenzaldehyde. PubChem. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[8][9][10]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. Available from: [Link]
-
Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. ResearchGate. Available from: [Link]
-
Anti-Cancer Agents in Medicinal Chemistry, Vol 15, No 5. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
Sources
- 1. 5-Bromo-2,4-dimethoxybenzaldehyde | C9H9BrO3 | CID 668346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
